5-Chloro-2-furancarboxamide
Description
5-Chloro-2-furancarboxamide is a heterocyclic compound featuring a furan ring substituted with a chlorine atom at position 5 and a carboxamide group at position 2. The furan core, a five-membered aromatic ring with one oxygen atom, confers unique electronic properties, while the chloro and carboxamide substituents modulate reactivity, solubility, and biological interactions. Carboxamide groups are common in pharmaceuticals due to their hydrogen-bonding capacity, which aids in target recognition .
Properties
Molecular Formula |
C5H4ClNO2 |
|---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
5-chlorofuran-2-carboxamide |
InChI |
InChI=1S/C5H4ClNO2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) |
InChI Key |
FGOMQNDZQNEBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Chlorine vs. However, bromine's larger size may reduce metabolic stability .
- Thiophene vs. Furan : The thiophene analog () replaces oxygen with sulfur, increasing aromaticity and electron density. This could improve interactions with metal ions or aromatic residues in enzymes .
- Amino and Morpholinyl Groups: The diethylamino () and morpholinyl () substituents enhance solubility in polar environments while contributing to basicity, which may influence protonation states under physiological conditions .
Functional Group Modifications
- Phenoxymethyl and Methoxy Groups: These groups (e.g., ) add steric bulk and may interfere with enzymatic degradation. The methoxy group’s electron-donating effect could also modulate the aromatic ring’s electronic profile .
- carboxamide) significantly impacts metal chelation and antitumor activity. This suggests that this compound’s carboxamide group may limit metal-binding compared to thiosemicarbazones .
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